

Application Note: Chemoselective N-Terminal Derivatization of Peptides with Chlorosulfonylacetyl Chloride

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Compound of Interest

Compound Name: Chlorosulfonylacetyl chloride

CAS No.: 4025-77-8

Cat. No.: B1594834

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Introduction

The selective modification of peptides at their N-terminus is a cornerstone of modern chemical biology and drug development. Such modifications can profoundly alter a peptide's physicochemical properties, including stability, cell permeability, and receptor affinity.^[1]

Chlorosulfonylacetyl chloride (ClSO₂CH₂COCl) is a bifunctional electrophilic reagent that presents a unique opportunity for peptide derivatization. It possesses two distinct reactive sites: a highly reactive acyl chloride and a sulfonyl chloride. This dual reactivity allows for a two-stage functionalization strategy, beginning with a highly selective N-terminal acylation, followed by potential subsequent conjugation at the newly introduced sulfonyl chloride moiety.

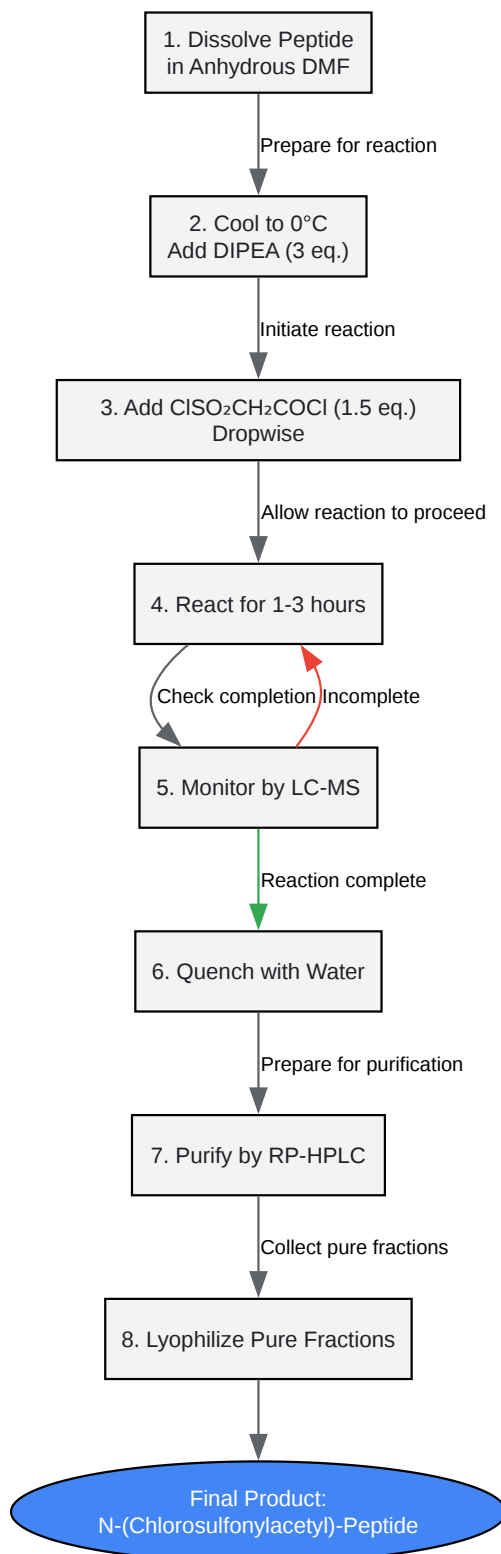
This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and practical insights for the successful N-terminal derivatization of peptides using **chlorosulfonylacetyl chloride**.

The Principle of Chemoselective Acylation

The success of this derivatization hinges on the differential reactivity of the two electrophilic sites on **chlorosulfonylacetyl chloride**. The α -amino group of a peptide's N-terminus is a potent nucleophile that will react with an electrophile.[2] In **chlorosulfonylacetyl chloride**, both the acyl chloride and the sulfonyl chloride are electrophilic. However, the acyl chloride is significantly more reactive towards primary amines than the sulfonyl chloride.[3]

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the N-terminal amine attacks the carbonyl carbon of the acyl chloride.[4][5] This is kinetically favored over the attack on the sulfur atom of the sulfonyl chloride. The result is a highly chemoselective acylation at the N-terminus, yielding a peptide derivative that now bears a reactive sulfonyl chloride handle for further modifications.

Derivatization and Purification Workflow



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